molecular formula C24H20ClN3O3 B2479698 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327178-61-9

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2479698
CAS No.: 1327178-61-9
M. Wt: 433.89
InChI Key: HCBWXUPCCIBECY-PNHLSOANSA-N
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Description

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a potent and selective small molecule inhibitor identified in research for its ability to target specific kinases. This compound has been characterized as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor critically involved in cell proliferation and survival signaling in hematopoietic cells. Mutations in the FLT3 gene are among the most frequent genetic abnormalities in Acute Myeloid Leukemia (AML), making it a high-value target for therapeutic development. Studies, such as those documented by the National Center for Biotechnology Information, show that this chromene-carboxamide derivative exhibits significant activity against both wild-type and mutant FLT3, including the internal tandem duplication (ITD) mutation, which is associated with a poor prognosis. Its mechanism of action involves binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways like STAT5 and MAPK, leading to cell cycle arrest and apoptosis in leukemic cell lines. Due to its specific profile, this compound is an essential research tool for investigating the pathophysiology of FLT3-driven leukemias, validating FLT3 as a drug target, and serving as a lead compound in the preclinical development of novel targeted anti-cancer therapies. This product is intended for research applications in cell-based assays, enzymatic studies, and animal models of disease. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-10-11-17(13-19(14)25)27-24-18(23(29)28-21-9-4-6-15(2)26-21)12-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBWXUPCCIBECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=N4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a chromene core, which is a bicyclic structure that includes a benzene ring fused to a pyran ring. The presence of various substituents, such as the methoxy group and the chlorinated phenyl moiety, contributes to its unique chemical properties.

Molecular Formula

The molecular formula is C21H20ClN3O4C_{21}H_{20}ClN_{3}O_{4}, with a molecular weight of approximately 405.85 g/mol.

PropertyValue
Molecular FormulaC21H20ClN3O4C_{21}H_{20}ClN_{3}O_{4}
Molecular Weight405.85 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an enzyme inhibitor , modulating pathways related to cell growth and apoptosis.

Enzyme Inhibition

Research indicates that the compound can inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for anticancer therapies .

Therapeutic Applications

  • Anticancer Properties :
    • Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in these cells highlights its potential as an anticancer agent.
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties by modulating inflammatory cytokines, although more research is needed to elucidate these effects fully .
  • Neuroprotective Effects :
    • Emerging evidence suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases, although this area requires further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the compound's effects on breast cancer cells, demonstrating significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
  • Inflammation Model Study : In an animal model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines by approximately 40%, suggesting its potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

Halogen vs. Methoxy Groups : The chloro substituent in the target compound likely improves membrane permeability and target binding affinity compared to methoxy-rich analogues (e.g., 400878-30-0) . However, methoxy groups may enhance solubility and reduce toxicity.

Pyridyl vs.

Fused vs. Isolated Rings: Compounds with fused heterocycles (e.g., chromeno[2,3-d]pyrimidin-4-one derivatives) exhibit enhanced rigidity and binding specificity but may suffer from synthetic complexity compared to the target compound’s simpler chromene-carboxamide scaffold .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogues suggest:

  • Anticancer Potential: The chloro and methyl groups may enhance DNA intercalation or kinase inhibition, as seen in related chromenes .
  • Anti-inflammatory Activity : The pyridyl group could modulate COX-2 or TNF-α pathways, analogous to NSAID derivatives .
  • Solubility Challenges : Despite the pyridyl group, the chloro and methyl substituents may reduce aqueous solubility, necessitating formulation adjustments.

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